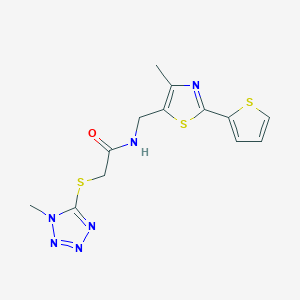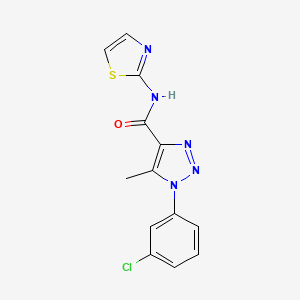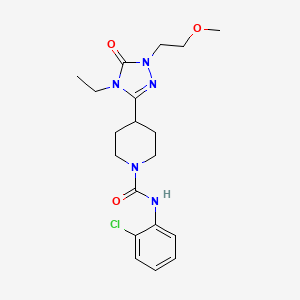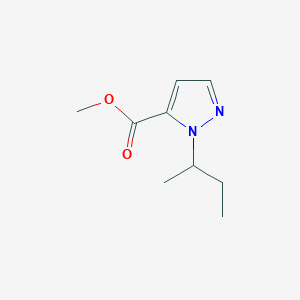
3-(dimethylamino)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step, possibly through a reaction between an acid chloride or an ester and dimethylamine. The furan and thiophene rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and thiophene), which contribute to the stability of the molecule. The electron-donating dimethylamino group could potentially increase the reactivity of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including electrophilic aromatic substitution on the furan or thiophene rings, or nucleophilic acyl substitution at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Chemical Reactions
This compound's relevance is highlighted in the study of reactions involving heterocyclic compounds. For example, research on the reactions of 3-(Dimethylamino)-2H-azirines with heterocyclic compounds like 1,3-Benzoxazole-2(3H)-thione has provided insights into the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. These reactions, through intermediates and ring openings, contribute to the understanding of heterocyclic chemistry and the potential for synthesizing novel compounds with significant properties (Ametamey & Heimgartner, 1990).
Synthesis of Novel Compounds
Another area of application is the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiophene moieties. These compounds, through various reactions with N-nucleophiles, have been explored for their versatility as building blocks in synthesizing other complex molecules. Such studies contribute to the development of new materials and pharmaceuticals with potential biological activities (Farag et al., 2011).
Biological Activity
Research on thiophene-3-carboxamide derivatives has shown that compounds structurally related to 3-(dimethylamino)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibit antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of structural modifications in enhancing biological activity (Vasu et al., 2003).
Material Science Applications
The compound's relevance extends to material science, where its derivatives have been studied for their potential in creating new aromatic polymers with specific properties. For instance, polymers containing 1,3,5-triazine rings and flexible long side chains have been synthesized for their solubility and stability, contributing to advancements in polymer science and engineering (Lin et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-16(22-15)17-7-4-10-23-17/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRRVJSCCOAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)



![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)
![N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563522.png)


![6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2563530.png)
![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

